10H-Phenoxazine-10-propanoic acid

Catalog No.
S3404643
CAS No.
21977-42-4
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10H-Phenoxazine-10-propanoic acid

CAS Number

21977-42-4

Product Name

10H-Phenoxazine-10-propanoic acid

IUPAC Name

3-phenoxazin-10-ylpropanoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)

InChI Key

AWOWBVDJKXFKFV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O

10H-Phenoxazine-10-propanoic acid is a highly reactive, bifunctional heterocyclic compound consisting of an electron-rich phenoxazine core and a terminal propanoic acid moiety [1]. In industrial and advanced research settings, it is primarily procured as a high-efficiency redox mediator for oxidoreductase enzymes, an artificial electron acceptor in amperometric biosensors, and a structural anchor for dye-sensitized solar cells [2]. The phenoxazine core provides a low oxidation potential and rapid single-electron transfer kinetics, while the propanoic acid group serves as a critical synthetic handle for covalent conjugation to proteins or chemisorption onto metal oxide semiconductors [1].

Substituting 10H-Phenoxazine-10-propanoic acid with generic unsubstituted phenoxazine or the sulfur-analog phenothiazine-10-propanoic acid results in severe functional deficits[1]. Unsubstituted phenoxazine is highly hydrophobic and lacks a functional handle, making it impossible to covalently tether to enzymes or anchor to metal oxide electrodes, leading to mediator leaching in biosensors and zero chemisorption in photovoltaics[2]. Conversely, while phenothiazine-10-propanoic acid possesses the same anchoring group, the substitution of oxygen for sulfur in the central heterocycle alters the redox potential and decreases the bimolecular rate constant for enzymatic oxidation [1]. Consequently, 10H-Phenoxazine-10-propanoic acid is strictly required when a process demands both rapid electron transfer kinetics and stable covalent integration [2].

Superior Bimolecular Rate Constants in Peroxidase and Laccase Catalysis

When evaluated as a redox mediator, 10H-Phenoxazine-10-propanoic acid demonstrates significantly faster oxidation kinetics than its phenothiazine counterparts [1]. In steady-state kinetics for oxidation catalyzed by Coprinus cinereus peroxidase, phenoxazine derivatives exhibited apparent bimolecular rate constants (kcat/Km) up to the 10^8 M^-1 s^-1 range, which were consistently higher than those of phenothiazine analogs under identical pH 7.0 conditions [1].

Evidence DimensionApparent bimolecular rate constant (kcat/Km) for enzymatic oxidation
Target Compound DataHigher kinetic rate constants (up to ~2.6 × 10^8 M^-1 s^-1 range for phenoxazines)
Comparator Or BaselinePhenothiazine derivatives (e.g., 10H-phenothiazine-10-propanoic acid)
Quantified DifferencePhenoxazine derivatives exhibit consistently higher kcat/Km values than phenothiazine analogs.
ConditionsHomogeneous aqueous solution, pH 7.0, using Coprinus cinereus peroxidase.

Faster electron transfer kinetics make this compound a more sensitive mediator for biosensors and a more efficient enhancer for industrial enzymatic bleaching.

Stable Enzyme Functionalization via Carbodiimide Coupling

The presence of the propanoic acid moiety allows 10H-Phenoxazine-10-propanoic acid to be covalently conjugated to primary amines on target enzymes, a feature absent in unsubstituted phenoxazine [1]. Using standard EDC/NHS carbodiimide coupling, approximately 20 molecules of the carboxylated phenoxazine mediator can be covalently bonded per glucose oxidase enzyme molecule, completely preventing mediator leaching while retaining the enzyme's initial activity [1].

Evidence DimensionCovalent mediator loading onto target enzyme
Target Compound Data~20 molecules of phenoxazine-10-propanoic acid covalently bonded per glucose oxidase molecule
Comparator Or BaselineUnsubstituted phenoxazine (Baseline: 0 molecules covalently bound; relies on physical entrapment)
Quantified DifferenceProvides robust covalent attachment, eliminating the mediator leaching seen with unsubstituted phenoxazine.
ConditionsCarbodiimide coupling procedure with glucose oxidase, confirmed via spectral measurements.

Essential for manufacturing stable, reagentless, continuous-monitoring amperometric biosensors that require zero mediator leaching.

Robust Chemisorption for Photovoltaic and Photoelectrochemical Devices

In dye-sensitized solar cells (DSSCs), the anchor group is critical for electron injection. Propanoic acid-functionalized heterocycles, such as 10H-Phenoxazine-10-propanoic acid, form stable ester or chelating carboxylato linkages on metal oxides (SnO2, In2O3, and TiO2) [1]. Non-carboxylated phenoxazine cores cannot chemisorb to these surfaces, resulting in zero surface coverage and failed device performance [1].

Evidence DimensionBinding mode to metal oxide surfaces (TiO2, SnO2, In2O3)
Target Compound DataForms stable ester or chelating carboxylato linkages enabling dense surface coverage
Comparator Or BaselineNon-carboxylated phenoxazine core (Baseline: No stable chemisorption)
Quantified DifferenceThe propanoic acid moiety provides the essential anchoring mechanism required for stable charge injection.
ConditionsResonance Raman measurements of propanoic acid-functionalized heterocycles on metal oxide surfaces.

Crucial for material scientists procuring precursors for DSSC sensitizers, as stable anchoring directly dictates the power conversion efficiency.

Reagentless Amperometric Biosensors

Ideal for fabricating continuous-monitoring biosensors (e.g., for glucose or carbohydrates) where the compound is covalently tethered to the oxidase enzyme via EDC/NHS coupling, preventing mediator leaching while maintaining rapid electron transfer [1].

Laccase-Mediator Systems (LMS) for Textile and Pulp Processing

The optimal choice for enzymatic discharge printing, denim bleaching, and pulp delignification, where its high water solubility and superior bimolecular oxidation rate constants outperform standard phenothiazine mediators [2].

Dye-Sensitized Solar Cells (DSSCs)

Highly recommended as a building block for organic sensitizers or hole-transporting materials, where the propanoic acid group ensures robust chemisorption onto mesoporous TiO2 or SnO2 electrodes[3].

XLogP3

2.7

Wikipedia

10H-Phenoxazine-10-propanoic acid

Dates

Last modified: 08-19-2023

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